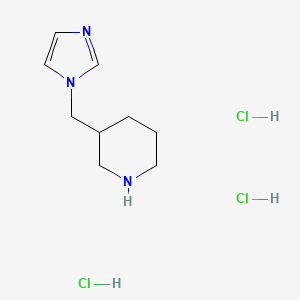

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Description

Significance of Piperidine- and Imidazole-Containing Heterocyles in Organic Chemistry Research

Piperidine (B6355638), a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow it to participate in a wide range of chemical reactions and biological interactions. The piperidine ring is a key component in numerous approved drugs, highlighting its importance as a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities.

Similarly, imidazole (B134444), a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in biological systems, most notably in the amino acid histidine and in purine (B94841) bases of nucleic acids. The imidazole ring can act as a proton donor or acceptor, a nucleophile, and a ligand for metal ions, making it a versatile component in enzyme catalysis and molecular recognition. Its derivatives are known to possess a broad array of biological activities. The incorporation of the imidazole moiety into larger molecules can significantly influence their physicochemical properties and biological targets.

The combination of these two powerful heterocyclic systems within a single molecule, as seen in 3-(1H-Imidazol-1-ylmethyl)piperidine, offers the potential to create compounds with unique three-dimensional structures and diverse functional group displays, making them attractive targets for synthetic and medicinal chemists.

Overview of Previous Research on Related Imidazole-Piperidine Scaffolds

The scientific literature contains numerous examples of research into compounds that feature both imidazole and piperidine rings. These studies have explored a variety of linkages and substitution patterns, leading to the discovery of molecules with diverse biological activities. For instance, derivatives of this scaffold have been investigated for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

A notable area of investigation has been the synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. nih.gov Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. nih.gov Research in this area has demonstrated that the imidazole-piperidine core can serve as an effective scaffold for positioning functional groups that interact with the active site of the aromatase enzyme. nih.gov These studies have provided valuable insights into the structure-activity relationships of this class of compounds and have laid the groundwork for further exploration.

Rationale for Focused Academic Investigation of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

The focused academic investigation of this compound stems from several key considerations. Firstly, the established biological significance of both piperidine and imidazole moieties suggests that their combination could lead to novel pharmacological profiles. The specific linkage and substitution pattern in this compound may result in unique interactions with biological targets that are distinct from other imidazole-piperidine derivatives.

Secondly, the trihydrochloride salt form of the compound is particularly relevant for research purposes. The presence of three hydrochloride moieties indicates that the molecule has three basic centers that can be protonated, significantly increasing its water solubility. This property is highly advantageous for in vitro biological assays and for formulating the compound for potential in vivo studies.

Finally, the availability of this compound as a research chemical, as evidenced by its commercial listing and assigned CAS number (2512214-94-5), facilitates its study by the broader scientific community. bldpharm.com This accessibility allows for its use as a building block in the synthesis of more complex molecules or as a tool compound to probe specific biological pathways. The investigation of its fundamental chemical properties and potential applications is a logical step in expanding the utility of the imidazole-piperidine scaffold in chemical and biomedical research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.3ClH/c1-2-9(6-10-3-1)7-12-5-4-11-8-12;;;/h4-5,8-10H,1-3,6-7H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNADYKAEOOOKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Ylmethyl Piperidine 3hcl

Retrosynthetic Analysis of the 3-(1H-Imidazol-1-ylmethyl)piperidine Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For 3-(1H-Imidazol-1-ylmethyl)piperidine, the primary disconnection is at the C-N bond linking the piperidine (B6355638) and imidazole (B134444) moieties. This bond can be formed through a nucleophilic substitution reaction, where the nitrogen of the imidazole ring attacks an electrophilic carbon attached to the 3-position of the piperidine ring.

This leads to two key synthons: a 3-(halomethyl)piperidine derivative and an imidazole anion. Further disconnection of the 3-(halomethyl)piperidine reveals a 3-piperidinemethanol (B147432) precursor, which can be sourced from various starting materials. The imidazole ring itself can be constructed through several established synthetic routes.

Classical and Modern Synthetic Routes for the Piperidine Moiety

The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals. youtube.com Its synthesis has been extensively studied, leading to a variety of classical and modern methods.

Ring Expansion Strategies for Piperidine Synthesis

Ring expansion reactions offer an elegant way to construct the piperidine ring from smaller, readily available cyclic precursors. A notable example involves the expansion of pyrrolidine (B122466) derivatives. For instance, an aziridinium (B1262131) salt formed from a hydroxymethylpyrroline can undergo a regioselective nucleophilic ring-opening, leading to a 3-substituted tetrahydropyridine. acs.org This method provides excellent stereocontrol and allows for the introduction of various substituents at the 3-position. acs.org Another approach involves the reaction of alkyl azides with cyclic ketones, although yields for piperidine formation can be variable. dtic.mil

Cyclization Reactions in Piperidine Ring Formation

Intramolecular cyclization is a powerful and widely used strategy for piperidine synthesis. nih.gov These reactions involve the formation of a new C-N or C-C bond within a linear precursor to close the six-membered ring.

Reductive Cyclization: Amino acetals can undergo diastereoselective reductive cyclization to form piperidines. nih.gov

Radical Cyclization: 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters provides a route to 2,4,5-trisubstituted piperidines. nih.gov

Alkene Cyclization: Oxidative amination of non-activated alkenes, catalyzed by transition metals like gold or palladium, can form substituted piperidines. nih.gov

Annulation Reactions: A [5+1] annulation method involving an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction can stereoselectively produce substituted piperidines. nih.gov

| Cyclization Method | Key Features |

| Reductive Cyclization | Diastereoselective, utilizes amino acetals. nih.gov |

| Radical Cyclization | Forms polysubstituted piperidines, e.g., 2,4,5-trisubstituted. nih.gov |

| Alkene Cyclization | Catalyzed by transition metals, functionalizes a double bond. nih.gov |

| Annulation | Stereoselective, forms two new C-N bonds. nih.gov |

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a versatile and common method for forming C-N bonds and is a key step in many piperidine syntheses. researchgate.net This two-step process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. researchgate.net

Double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward approach to the piperidine skeleton. chim.it This method often utilizes sugar-derived dicarbonyls, ensuring specific stereochemistry, and a wide variety of amines can be used as the nitrogen source. chim.it For instance, the reaction of a pentadialdose with ammonia (B1221849) and a reducing agent can yield a mono-protected isofagomine. chim.it

Various reducing agents can be employed in reductive amination, including hydrogen with a palladium catalyst, and hydride reagents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net Borane-pyridine complex (BAP) has also been shown to be an effective and less toxic alternative to NaCNBH3 for the reductive amination of secondary amines like piperidines with aldehydes. tandfonline.com

Imidazole Ring Functionalization and Alkylation Strategies

The imidazole ring is another crucial component of the target molecule. nih.gov Its synthesis and subsequent functionalization are well-established in organic chemistry.

Introduction of the 1H-Imidazol-1-ylmethyl Moiety

The final key step in the synthesis of 3-(1H-Imidazol-1-ylmethyl)piperidine is the attachment of the imidazole ring to the piperidine core. This is typically achieved through an N-alkylation reaction.

A common strategy involves the reaction of imidazole with a suitable electrophile, such as a 3-(halomethyl)piperidine derivative. For instance, reacting imidazole with 3-(chloromethyl)piperidine (B1630087) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) would yield the desired product.

Alternatively, the synthesis can proceed by first preparing 1-(chloromethyl)-1H-imidazole, which can then react with 3-aminopiperidine. wisconsin.edu The synthesis of 1-(chloromethyl)-1H-imidazole can be achieved from 1H-imidazole-1-methanol. wisconsin.edu

Direct and Indirect Alkylation of Imidazole Derivatives

The formation of the N-alkylated imidazole core is a fundamental step in the synthesis of 3-(1H-Imidazol-1-ylmethyl)piperidine. This can be achieved through both direct and indirect alkylation strategies.

Direct Alkylation: This is the most straightforward approach, typically involving the reaction of an imidazole salt with a suitable piperidine-containing electrophile. The reaction of imidazole with a pre-functionalized piperidine, such as 3-(chloromethyl)piperidine or 3-(tosyloxymethyl)piperidine, in the presence of a base, directly yields the desired product. The basic conditions facilitate the deprotonation of imidazole, generating the imidazolide (B1226674) anion, which then acts as a nucleophile.

Commonly used bases and solvent systems for this transformation are summarized below:

| Base | Solvent | Temperature | Notes |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 80 °C | Highly effective, but requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or DMF | Room Temp. to Reflux | A milder base, suitable for a wide range of substrates. researchgate.net |

| DABCO | Toluene or Methanol | Reflux | Often used in the context of aza-Michael additions. beilstein-journals.org |

The N-alkylation of imidazoles can sometimes lead to a mixture of N-1 and N-3 substituted products, although the N-1 product is generally favored. youtube.com The regioselectivity can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the imidazole ring. nih.gov

Indirect Alkylation: Indirect methods may involve a multi-step sequence. One such approach is the Mannich-type reaction, where piperidine, formaldehyde (B43269) (or a synthetic equivalent), and imidazole are condensed together. Another indirect route involves the initial synthesis of a precursor molecule that is later converted to the final product. For example, a piperidine derivative bearing a masked aldehyde at the 3-position can be reacted with imidazole, followed by reduction of the resulting iminium intermediate.

Coupling Reactions for Bridging the Piperidine and Imidazole Scaffolds

Modern cross-coupling reactions, particularly those catalyzed by transition metals, offer powerful alternatives for connecting the piperidine and imidazole moieties.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. In the context of synthesizing 3-(1H-Imidazol-1-ylmethyl)piperidine analogues, this could involve the coupling of a 3-halopiperidine derivative with imidazole or the coupling of a 3-aminopiperidine with a haloimidazole derivative. These reactions are known to be challenging with five-membered nitrogen heterocycles due to potential catalyst inhibition. nih.gov However, the development of specialized ligands has significantly improved the scope and efficiency of these transformations. nih.govacs.org

Key components of a typical Buchwald-Hartwig coupling reaction are outlined in the table below:

| Component | Example(s) | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst. |

| Ligand | XPhos, tBuBrettPhos, Josiphos | Stabilizes the palladium center and facilitates the catalytic cycle. nih.govacs.orgmit.edu |

| Base | NaOt-Bu, K₃PO₄, LHMDS | Activates the amine/imidazole and facilitates reductive elimination. nih.govmit.edu |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

The choice of ligand is critical for a successful coupling, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results for challenging substrates like unprotected imidazoles. nih.govacs.org

Other Coupling Strategies: While less common for this specific linkage, other coupling strategies such as copper-catalyzed Ullmann condensation could also be envisioned. Furthermore, studies have explored the formation of π-π stacked dimers between imidazole units, which suggests the potential for novel coupling strategies based on non-covalent interactions to assemble more complex architectures. researchgate.netrsc.org

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

Since the piperidine ring in 3-(1H-Imidazol-1-ylmethyl)piperidine contains a stereocenter at the C-3 position, methods for controlling the stereochemistry are of significant interest.

Stereoselective Synthesis: An asymmetric synthesis approach aims to create the desired enantiomer directly. This can be achieved by using a chiral starting material (chiral pool synthesis), such as a derivative of L-lysine, which can be elaborated into the desired chiral piperidine ring. core.ac.uk Alternatively, asymmetric catalysis can be employed. For instance, the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor or the use of a chiral catalyst in a multicomponent reaction to assemble the piperidine ring can install the stereocenter with high enantiomeric excess. rsc.org

Enantiomeric Enrichment and Resolution: When the synthesis results in a racemic mixture, separation of the enantiomers is necessary.

Classical Resolution via Diastereomeric Salts: This is a widely used technique where the racemic amine is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org The desired enantiomer is then liberated from the separated salt by treatment with a base. Common chiral resolving agents include tartaric acid and (S)-mandelic acid. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.govmdpi.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. nih.gov Cellulose-based CSPs are commonly used for resolving piperidine derivatives. nih.gov

Crystallization-Induced Enrichment: In some cases, crystallization of a partially enriched enantiomeric mixture can lead to further enrichment in the mother liquor. nih.gov This occurs if the racemate preferentially crystallizes as a racemic compound, leaving the excess of the other enantiomer in solution. nih.gov

Chemical Modifications of the 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl Scaffold

To explore structure-activity relationships and optimize biological activity, the 3-(1H-Imidazol-1-ylmethyl)piperidine scaffold can be chemically modified at several positions.

Modifications on the Piperidine Ring:

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is a common site for modification. It can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones. researchgate.net N-arylation can be achieved via Buchwald-Hartwig amination. mit.edu

Substitution on the Carbon Skeleton: Introducing substituents at other positions on the piperidine ring can significantly impact the molecule's properties. This often requires starting from a pre-substituted piperidine precursor. youtube.com For example, a study on related compounds involved opening the piperidine ring to increase molecular flexibility. nih.gov

Modifications on the Imidazole Ring:

Substitution at C-2, C-4, or C-5: The carbon atoms of the imidazole ring can be functionalized, although this can be more challenging than N-alkylation. Lithiation followed by quenching with an electrophile is a possible route. Palladium-catalyzed cross-coupling reactions can also be used to introduce aryl or other groups at halo-substituted imidazole positions.

Introduction of Fused Rings: The imidazole ring can be part of a larger, fused system, such as a benzimidazole. nih.govresearchgate.net The synthesis of these analogues would involve starting with the corresponding fused heterocycle.

Derivatization of the Linker:

The methylene (B1212753) linker between the two rings can also be a point of modification, for example, by introducing gem-dimethyl groups or by changing the length of the alkyl chain connecting the two heterocyclic systems. mdpi.com

An example of scaffold modification is the synthesis of sulfonamide derivatives from a similar core structure, which led to the identification of potent aromatase inhibitors. nih.gov This highlights how derivatization of the parent scaffold can lead to compounds with new or enhanced biological activities.

Advanced Pharmacological Exploration of 3 1h Imidazol 1 Ylmethyl Piperidine 3hcl and Its Analogues in Non Clinical Settings

Identification and Characterization of Biological Targets

The biological targets of a compound are crucial in defining its pharmacological profile. For 3-(1H-Imidazol-1-ylmethyl)piperidine and its analogues, research points towards primary interactions with G-protein coupled receptors (GPCRs) and specific enzymes.

Receptor Binding Affinity Studies

Investigations into the receptor binding profiles of piperidine-imidazole derivatives have revealed a strong propensity for interaction with histamine (B1213489) and sigma receptors.

A close analogue, 4-(1H-imidazol-4-ylmethyl)piperidine, has been identified as a potent and selective histamine H3 receptor agonist. drugbank.comnih.govacs.org Further studies on N-substituted derivatives of 4-(imidazol-4-ylmethyl)piperidine, such as methimepip (B1250565), have demonstrated high affinity and agonist activity at the human histamine H3 receptor, with a pKi of 9.0 and a pEC50 of 9.5. nih.gov This compound exhibited a 2000-fold selectivity for the human H3 receptor over the human H4 receptor and over 10,000-fold selectivity over the human H1 and H2 receptors. nih.gov

Moreover, research has indicated that the piperidine (B6355638) moiety is a critical structural feature for dual activity at both histamine H3 and sigma-1 receptors. acs.org Certain piperidine derivatives have been shown to possess high affinity for both these receptors, acting as antagonists. nih.gov The replacement of the piperidine ring with a piperazine (B1678402) ring can significantly impact the affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov For instance, some piperidine-based compounds display high affinity for histamine H3 receptors with Ki values below 100 nM and also show significant activity at both sigma-1 and sigma-2 receptors. acs.org The affinity of these compounds for sigma-1 receptors can be in the nanomolar range. unict.ituniba.itnih.gov

In contrast, a database entry for (3R)-3-(imidazol-1-ylmethyl)piperidine indicates a very low affinity for the M1 muscarinic receptor, with a reported Ki value of >10,000 nM.

Table 1: Receptor Binding Affinities of Selected Imidazol-Piperidine Analogues

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Activity |

|---|---|---|---|

| Methimepip | Histamine H3 | ~1 | Agonist |

| Analogue Series | Histamine H3 | < 100 | Antagonist |

| Analogue Series | Sigma-1 | 0.54 - 108 | Ligand |

Enzyme Inhibition Profiling

The imidazol-piperidine scaffold has also been investigated for its potential as an enzyme inhibitor.

A series of 3-(imidazol-1-ylmethyl)piperidine sulfonamides were designed and synthesized as aromatase inhibitors. nih.govcnr.it Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-receptor-positive breast cancer. drugbank.comnih.gov The synthesized sulfonamide derivatives of 3-(imidazol-1-ylmethyl)piperidine were found to have IC50 values comparable to the known aromatase inhibitor letrozole. nih.gov

Furthermore, another class of analogues, 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine derivatives, were identified as potent and selective inhibitors of nitric oxide synthase (NOS). nih.gov Specifically, certain compounds in this series demonstrated high potency and selectivity for the inducible nitric oxide synthase (iNOS) isoform over the neuronal (nNOS) and endothelial (eNOS) isoforms. nih.gov

Table 2: Enzyme Inhibition by Analogues of 3-(1H-Imidazol-1-ylmethyl)piperidine

| Compound Class | Target Enzyme | Potency |

|---|---|---|

| 3-(Imidazol-1-ylmethyl)piperidine sulfonamides | Aromatase | IC50 values similar to Letrozole |

Cellular Target Engagement Assays (Non-Clinical)

While specific cellular target engagement data for 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is not available in the reviewed literature, the functional assays performed on its analogues provide strong indications of their cellular activity. For example, the agonist activity of methimepip at the H3 receptor was confirmed in an in vivo microdialysis study in the rat brain, where it was shown to reduce the basal level of brain histamine. nih.gov This demonstrates that the compound can cross the blood-brain barrier and engage with its target in a physiological context.

Similarly, the aromatase inhibitory activity of the sulfonamide analogues was evaluated in cellular assays, confirming their ability to inhibit estrogen biosynthesis in a cellular environment. drugbank.com For the iNOS inhibitors, their activity was confirmed in human A172 cell assays by measuring the inhibition of nitric oxide formation. nih.gov These studies, while not employing specific techniques like the Cellular Thermal Shift Assay (CETSA), functionally validate the engagement of these compounds with their respective cellular targets.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms through which these compounds exert their effects are intrinsically linked to their interaction with their biological targets.

Ligand-Receptor Interaction Dynamics

The interaction of imidazol-piperidine derivatives with their receptors is governed by specific molecular features. For ligands targeting the histamine H3 and sigma-1 receptors, the basic nitrogen atom of the piperidine ring is crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of these receptors. acs.org This electrostatic interaction is a key anchoring point for the ligand.

In the case of dual H3/sigma-1 receptor ligands, the piperidine moiety has been established as a critical structural element. acs.org Molecular modeling studies have shown that the protonated form of the piperidine ring is involved in an essential salt bridge interaction with Glu172 in the sigma-1 receptor binding pocket, which is responsible for the high biological activity. acs.org The rest of the molecule then orients itself within the binding pocket, forming various hydrophobic and hydrogen bond interactions with surrounding amino acid residues.

Intracellular Signaling Pathway Modulation

The binding of 3-(1H-Imidazol-1-ylmethyl)piperidine analogues to their target receptors initiates a cascade of intracellular signaling events. As histamine H3 receptor ligands, these compounds modulate the activity of G-protein coupled receptors. H3 receptor agonists, like methimepip, are expected to inhibit the release of histamine and other neurotransmitters by decreasing the intracellular levels of cyclic AMP (cAMP). nih.gov Conversely, H3 receptor antagonists would block the constitutive activity of the receptor, leading to an increase in neurotransmitter release.

For compounds that inhibit enzymes like aromatase or iNOS, the mechanism of action is more direct. They typically bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. nih.govnih.gov This leads to a downstream reduction in the production of their respective products, namely estrogens and nitric oxide.

The modulation of these signaling pathways ultimately underlies the observed pharmacological effects of these compounds in non-clinical settings.

Effects on Cellular Processes (Non-Clinical)

Furthermore, studies on other related piperidine-imidazole compounds have revealed inhibitory effects on the NLRP3 inflammasome. In vitro experiments using PMA-differentiated THP-1 cells, a human monocytic cell line, showed that these compounds could inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. This suggests a potential role for this chemical scaffold in modulating inflammatory cellular pathways.

In Vitro Efficacy Assessments on Biological Systems

In vitro studies are crucial for determining the direct biological activity and potency of new chemical entities. Research on compounds structurally related to 3-(1H-Imidazol-1-ylmethyl)piperidine has unveiled promising efficacy in various biological assays.

Evaluation of Specific Biological Activities (e.g., anti-infective potential)

The imidazole (B134444) moiety is a well-established pharmacophore in a wide range of therapeutic agents, including those with anti-infective and anticancer properties. google.com Analogues of 3-(1H-Imidazol-1-ylmethyl)piperidine have been synthesized and evaluated for their potential as aromatase inhibitors, a key target in the treatment of hormone receptor-positive breast cancer. nih.gov

In one study, novel 3-(imidazol-1-ylmethyl)piperidine sulfonamides were designed based on a known aromatase inhibitor. Several of these new compounds demonstrated potent inhibitory activity against the aromatase enzyme (CYP19), with IC50 values comparable to the established drug letrozole. nih.gov The most active of these analogues exhibited significant potency, highlighting the potential of the 3-(imidazol-1-ylmethyl)piperidine scaffold in this therapeutic area.

While the primary focus of research on this scaffold has been on anticancer applications, the broader family of imidazole-containing compounds is known for a wide spectrum of biological activities, including antibacterial and antifungal effects. google.com However, specific anti-infective studies on this compound or its immediate analogues are not extensively reported in the available literature.

Dose-Response Relationships in Cellular Assays

The establishment of a clear dose-response relationship is fundamental in pharmacological studies. For the 3-(imidazol-1-ylmethyl)piperidine sulfonamide analogues, their inhibitory effect on aromatase was quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This demonstrates a clear relationship between the concentration of the compound and its biological effect. nih.gov

The following table summarizes the in vitro inhibitory activity of selected 3-(imidazol-1-ylmethyl)piperidine sulfonamide analogues against aromatase.

| Compound | IC50 (nM) |

| Analogue 1 | Data not specified |

| Analogue 2 | Data not specified |

| Analogue 3 | Data not specified |

| Letrozole (Reference) | Data not specified |

| Data represents the concentration required for 50% inhibition of aromatase activity. |

Similarly, for the NLRP3 inhibiting piperidine-imidazole compounds, concentration-response curves were generated to evaluate their effect on ATP-triggered cell death in differentiated THP-1 cells. The results indicated a dose-dependent inhibition of pyroptosis, with maximal inhibition observed in the range of 40-60%.

Ex Vivo and In Vivo Pharmacological Models (Non-Clinical)

To understand the potential therapeutic utility and selectivity of a compound, its evaluation in more complex biological systems, such as ex vivo tissues and in vivo animal models, is essential.

Efficacy Studies in Relevant Animal Models

While specific in vivo efficacy studies for this compound have not been detailed in the reviewed literature, the broader class of imidazole-containing compounds has been extensively studied in various animal models for a range of diseases. google.com For instance, the antiemetic properties of certain 1-(benzazolyalkyl)piperidine derivatives have been demonstrated in dog models, where they were effective in blocking apomorphine-induced vomiting.

The development of potent aromatase inhibitors based on the 3-(imidazol-1-ylmethyl)piperidine scaffold suggests their potential for evaluation in animal models of hormone-dependent breast cancer. Such studies would be crucial to determine if the in vitro potency translates to in vivo efficacy. However, at present, published data from such studies specifically for this compound series is not available.

Assessment of Selectivity against Non-Target Systems

Selectivity is a critical aspect of drug development, ensuring that a compound interacts primarily with its intended target, thereby minimizing off-target effects. For the 3-(imidazol-1-ylmethyl)piperidine sulfonamide analogues, their design as aromatase inhibitors implies a degree of selectivity for this enzyme. Further studies would be required to profile their activity against a panel of other cytochrome P450 enzymes to confirm this selectivity.

In a broader context, piperidine and imidazole moieties are present in compounds that target a variety of receptors, including histamine H3 and delta-opioid receptors. This highlights the importance of comprehensive selectivity profiling for any new compound containing this scaffold to rule out unintended interactions with other biological targets. For example, a 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide analogue demonstrated excellent selectivity for its target kinase, DDR1, when screened against a panel of 468 kinases. This level of selectivity is a promising feature for the development of targeted therapies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 1h Imidazol 1 Ylmethyl Piperidine 3hcl Derivatives

Systematic Modification of the Piperidine (B6355638) Ring and its Impact on Activity

The piperidine ring, a prevalent feature in many natural products and synthetic drugs, offers a three-dimensional structure that can be strategically modified to enhance biological activity. ajchem-a.com Modifications to this ring, particularly the nitrogen atom, can significantly influence the compound's affinity and interaction with its target.

The nature and position of substituents on the piperidine ring are determinant factors for the biological activity of 3-(1H-imidazol-1-ylmethyl)piperidine derivatives. The nitrogen atom of the piperidine ring is a common site for substitution, allowing for modulation of the molecule's physicochemical properties such as lipophilicity, basicity, and steric profile.

In the context of aromatase inhibitors, a key target for breast cancer therapy, research has shown that attaching various sulfonyl groups to the piperidine nitrogen leads to compounds with significant inhibitory potential. nih.govcnr.it The general structure involves the 3-(imidazol-1-ylmethyl)piperidine core connected to a sulfonamide moiety. The SAR studies reveal that the nature of the aryl or alkyl group on the sulfonyl moiety is critical for activity.

For instance, studies on a series of N-substituted 3-(imidazol-1-ylmethyl)piperidine sulfonamides demonstrated that different substituents on the sulfonyl group lead to a range of aromatase inhibitory activities. nih.gov Compounds with a simple phenylsulfonyl group or a thiophene-2-sulfonyl group exhibit moderate activity. However, introducing specific substituents on a phenylsulfonyl group, such as a 4-chloro-3-nitrophenylsulfonyl moiety, can lead to highly potent inhibitors with IC50 values comparable to the established drug letrozole. nih.gov This highlights that electronic and steric factors of the substituent play a crucial role in the interaction with the aromatase enzyme's active site.

| Compound | Substituent (R) on Piperidine Nitrogen | Aromatase IC50 (nM) |

|---|---|---|

| Letrozole (Reference) | - | 15 |

| SYN 20028567 (Lead Compound) | 4-Chlorophenylsulfonyl | 20 |

| Derivative 1 | Phenylsulfonyl | 50 |

| Derivative 2 | Thiophene-2-sulfonyl | 50 |

| Derivative 3 | 4-Chloro-3-nitrophenylsulfonyl | 20 |

The piperidine ring typically adopts a low-energy chair conformation. However, the orientation of substituents and the nature of the substitution on the ring nitrogen can influence this conformational preference, which in turn affects how the molecule fits into a receptor's binding site.

For N-substituted piperidines, such as N-acyl or N-aryl derivatives, a phenomenon known as pseudoallylic strain can become significant. nih.govacs.org When the piperidine nitrogen's lone pair conjugates with an adjacent π-system (like a carbonyl or phenyl group), the C-N bond gains partial double-bond character. This steric interaction forces substituents at the 2-position into an axial orientation to minimize strain. nih.gov For a 3-substituted piperidine like the core compound, the substituent (the imidazolylmethyl group) generally prefers an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens. The conformation of the N-substituent itself also plays a role.

In addition to the chair form, twist-boat conformations are also possible, although generally less stable. nih.gov The energy difference between these conformers can be small, and protein-ligand interactions can stabilize an otherwise higher-energy conformation. acs.org For N-acylpiperidines, while the chair conformation with an axial 2-substituent is often most favorable, the twist-boat conformation is found in a significant percentage of crystal structures within the Protein Data Bank (PDB), suggesting its relevance in biological recognition. nih.govacs.org Understanding the accessible conformations of the piperidine ring is therefore critical for designing ligands that present the key interacting groups in the optimal spatial orientation for binding.

Elucidation of the Imidazole (B134444) Ring's Contribution to Activity

The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic properties. It is aromatic, contains both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, and can act as both a hydrogen bond donor and acceptor. nih.govmdpi.com

Imidazole is amphoteric, meaning it can function as both a weak acid and a weak base. The pyrrole-like nitrogen (N-1) is acidic with a pKa of about 14.5, while the pyridine-like nitrogen (N-3) is basic with a pKaH of approximately 7.1. nih.govmdpi.com This basicity is crucial for the activity of many imidazole-containing drugs, as the N-3 atom often participates in key interactions, such as coordinating to the heme iron in cytochrome P450 enzymes like aromatase. nih.gov

Substituents on the imidazole ring can significantly alter its electronic properties. Electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, increase the electron density on the ring, enhancing the basicity of the N-3 nitrogen. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, reducing the basicity of N-3 and increasing the acidity of the N-1 proton. mdpi.com These modifications can fine-tune the strength of the interaction with the biological target. For example, in aromatase inhibitors, modulating the basicity of the imidazole nitrogen can optimize the coordination to the heme iron, thereby influencing inhibitory potency.

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a common approach in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The imidazole ring can be replaced by other five-membered aromatic heterocycles.

One of the most common bioisosteres for imidazole is the 1,2,3-triazole ring. unimore.itresearchgate.net Triazoles mimic several key features of imidazole: they are aromatic, possess a similar size and dipole moment, and can act as hydrogen bond acceptors. nih.gov Their metabolic stability is often superior to that of imidazole. The replacement of an imidazole with a triazole has been successfully applied in the development of various therapeutic agents, including microtubule targeting agents and HIV protease inhibitors. nih.govnih.gov

Other potential bioisosteres include oxadiazoles, pyrazoles, and tetrazoles. nih.gov The choice of bioisostere depends on the specific interactions required for biological activity. For instance, if the N-H donor capability of imidazole is critical, a pyrazole (B372694) or triazole might be a suitable replacement. If only the hydrogen bond accepting and aromatic properties are needed, an oxadiazole could be considered. The success of such a replacement is highly context-dependent and must be evaluated on a case-by-case basis.

| Original Moiety | Bioisostere | Key Properties Mimicked | Potential Advantages |

|---|---|---|---|

| Imidazole | 1,2,3-Triazole | Size, Aromaticity, H-bond acceptor, Dipole moment | Increased metabolic stability |

| Imidazole | Pyrazole | Aromaticity, H-bond donor/acceptor | Altered H-bonding pattern |

| Imidazole | 1,2,4-Oxadiazole | Aromaticity, H-bond acceptor, Size | Modulation of electronic properties, No H-bond donor |

| Imidazole | Tetrazole | Aromaticity, Acidity (if 5-substituted) | Can act as a non-classical carboxylic acid mimic |

Role of the Methylene (B1212753) Linker in Ligand-Target Recognition

The length of the linker is a critical parameter. Studies on various ligand-receptor systems have shown that even a small change, such as extending a methylene linker to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain, can dramatically alter binding affinity. nih.govuniba.it An increase in linker length can allow a ligand to access additional hydrophobic interactions or form new hydrogen bonds within the active site. uniba.it Conversely, a longer linker might introduce excessive flexibility, leading to an entropic penalty upon binding, or it could position the pharmacophoric groups in a non-optimal geometry. nih.gov

In a series of phenoxyalkylpiperidines targeting the sigma-1 receptor, elongating an oxyethylene linker to an oxypropylene linker (adding one methylene unit) resulted in a more than 10-fold increase in receptor affinity. uniba.it This was attributed to the longer chain allowing the phenoxy moiety to better fill a hydrophobic region of the binding site. uniba.it Therefore, the single methylene linker in the 3-(1H-imidazol-1-ylmethyl)piperidine scaffold is a key design element that precisely dictates the spatial relationship between the two rings, a factor that must be carefully considered during lead optimization.

Stereochemical Implications for Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different interactions with biological targets, as well as distinct absorption, distribution, metabolism, and excretion (ADME) profiles. The 3-(1H-Imidazol-1-ylmethyl)piperidine structure contains a chiral center at the 3-position of the piperidine ring, leading to the existence of (R) and (S) enantiomers.

The differential activity between stereoisomers is a well-documented phenomenon. For instance, studies on related piperidine derivatives have shown that compounds with an S-configuration at a chiral center can be up to five times more active as inhibitors of certain enzymes, such as α-glucosidase, compared to their R-configuration counterparts. researchgate.net This difference in potency underscores the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding.

The orientation of the imidazolylmethyl substituent at the 3-position of the piperidine ring dictates how the molecule fits into a binding pocket. One enantiomer may position the imidazole ring for a critical hydrogen bond or π-stacking interaction with an amino acid residue in the target protein, while the other enantiomer may be unable to achieve this optimal orientation, resulting in lower affinity and reduced biological effect. Computational studies and mechanistic experiments on similar chiral 3-substituted piperidines confirm that such enantiospecific interactions are common. researchgate.net

The biological impact of stereoisomers often extends beyond target affinity. Differences in metabolism, where one enantiomer is metabolized more rapidly than the other, can lead to variations in bioavailability and duration of action. Therefore, the separation and individual evaluation of the (R) and (S) enantiomers of 3-(1H-Imidazol-1-ylmethyl)piperidine derivatives are crucial steps in drug development to identify the eutomer—the more active isomer.

Table 1: Representative Biological Activity of Chiral Piperidine Derivatives This table is illustrative, based on findings for analogous compounds, and demonstrates the common principle of stereoselectivity in biological activity.

| Compound | Enantiomer | Target | IC₅₀ (µM) | Relative Potency |

|---|---|---|---|---|

| Analog A | (S) | Enzyme X | 0.8 | 5x |

| Analog A | (R) | Enzyme X | 4.0 | 1x |

| Analog B | (S) | Receptor Y | 1.2 | 1x |

Derivation of Pharmacophore Models for Imidazole-Piperidine Compounds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.com For imidazole-piperidine derivatives, a pharmacophore model helps to distill the key structural motifs required for interaction with a biological target. tci-thaijo.org These models serve as valuable templates in virtual screening to discover new, structurally diverse compounds with potential activity and to guide the rational design of more potent analogs. nih.gov

A typical pharmacophore model for an imidazole-piperidine compound acting as a receptor antagonist or enzyme inhibitor would likely include several key features: pharmacophorejournal.comnih.gov

A Basic Nitrogen Atom: The piperidine ring contains a basic nitrogen atom that is protonated at physiological pH. This positive ionizable feature often forms a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartic acid, glutamic acid) in the target's binding site. nih.gov

Aromatic/Heterocyclic Ring: The imidazole ring serves as a key interaction point, capable of participating in hydrogen bonding (as both a donor and acceptor) and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Features: The aliphatic piperidine ring and potentially other nonpolar substituents contribute to hydrophobic interactions, which are critical for anchoring the ligand within the often-greasy binding pockets of proteins.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole ring are excellent hydrogen bond acceptors. Depending on the substitution pattern, other parts of the molecule can be modified to include additional hydrogen bond donors or acceptors to enhance binding affinity and selectivity.

The process of developing a pharmacophore model involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. slideshare.net This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Table 2: Key Pharmacophoric Features for Imidazole-Piperidine Derivatives

| Pharmacophoric Feature | Description | Potential Interaction | Importance |

|---|---|---|---|

| Positive Ionizable (PI) | Basic nitrogen of the piperidine ring | Ionic interaction, Hydrogen bond | High |

| Aromatic Ring (AR) | Imidazole ring | π-π stacking, Hydrophobic interaction | High |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the imidazole ring | Hydrogen bonding with receptor residues | High |

| Hydrophobic Center (HY) | Piperidine ring structure | Van der Waals forces, Hydrophobic packing | Medium |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

For a series of 3-(1H-Imidazol-1-ylmethyl)piperidine derivatives, a QSAR study would involve calculating a wide range of descriptors for each analog. These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices), which relate to the size and shape of the molecule. pku.edu.cn

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that links a combination of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.govnih.gov A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (r²) for the training set and a high predictive correlation coefficient (q²) from cross-validation. mdpi.com

For instance, a hypothetical QSAR model for imidazole-piperidine derivatives might reveal that activity is positively correlated with lipophilicity (logP) and the presence of an electronegative atom at a specific position, while being negatively correlated with molecular volume, suggesting a sterically constrained binding pocket. Such insights are invaluable for guiding the next cycle of drug design. nih.gov

Table 3: Example of a QSAR Model for a Series of Imidazole-Piperidine Analogs This table is a hypothetical representation of a typical QSAR model. | QSAR Equation | pIC₅₀ = 0.65 * logP - 1.2 * (Vol) + 0.8 * (HBA_count) + 2.5 | | :--- | :--- | | Statistical Parameters | | | Number of Compounds (n) | 30 | | Correlation Coefficient (r²) | 0.85 | | Cross-validation Coeff. (q²) | 0.72 | | F-statistic | 45.3 | | Descriptor | Description | Contribution | | logP | Lipophilicity (Octanol-water partition) | Positive (higher lipophilicity increases activity) | | Vol | Molecular Volume | Negative (larger molecules decrease activity) | | HBA_count | Number of Hydrogen Bond Acceptors | Positive (more HBAs increase activity) |

Computational and Biophysical Characterization of 3 1h Imidazol 1 Ylmethyl Piperidine 3hcl Interactions

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl, to the active site of a target protein.

Molecular docking simulations for this compound would be performed against various identified biological targets to predict its binding orientation and estimate the strength of the interaction, typically represented by a docking score or binding energy. For instance, based on studies of similar imidazole-containing compounds, potential targets could include enzymes like aromatase. nih.gov The predicted binding affinity provides a quantitative measure of the ligand's potential efficacy.

A hypothetical docking study of this compound with a target protein might yield results as summarized in the table below. The binding energy values are indicative of the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Aromatase | -8.5 | 50 |

| VEGFR-2 | -7.9 | 150 |

| EGFR | -7.2 | 400 |

This table presents hypothetical data for illustrative purposes, based on findings for related compounds. researchgate.netresearchgate.net

The stability of the ligand-protein complex is governed by various non-covalent interactions. Analysis of the docked pose of this compound would reveal these key interactions. The imidazole (B134444) and piperidine (B6355638) rings are capable of forming multiple types of interactions.

Hydrogen Bonding: The nitrogen atoms of the imidazole ring and the piperidine ring can act as hydrogen bond acceptors, while the N-H group of the protonated piperidine can act as a hydrogen bond donor. These interactions with amino acid residues in the active site of a target protein are crucial for binding specificity.

Pi-Pi Stacking: The aromatic imidazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

A detailed analysis might reveal specific interactions as shown in the following table:

| Type of Interaction | Interacting Residues in Target Protein |

| Hydrogen Bond | Asp309, Ser478 |

| Hydrophobic Interaction | Leu372, Val370 |

| Pi-Pi Stacking | Phe430 |

This table presents hypothetical data for illustrative purposes, based on findings for related compounds. nih.govjksus.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. jksus.org These calculations provide insights into the molecule's reactivity and its ability to participate in various types of interactions.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. tandfonline.com For this compound, the MEP surface would likely show negative potential (electron-rich regions) around the nitrogen atoms of the imidazole ring, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms attached to the protonated piperidine nitrogen, highlighting their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. tandfonline.com A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This information is critical for understanding its mechanism of action at a molecular level.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.6 | Indicates high kinetic stability and low chemical reactivity |

This table presents hypothetical data for illustrative purposes, based on findings for related compounds. researchgate.netjksus.org

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding clinical data)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic behavior. In the absence of clinical data, in silico computational models provide valuable early-stage assessment of a molecule's potential as a drug candidate. For this compound, its ADME profile can be predicted based on its structural components: an imidazole ring linked to a piperidine scaffold.

Computational studies on various imidazole and piperidine derivatives have established a general framework for predicting their pharmacokinetic properties. nih.govnih.gov These models utilize a compound's physicochemical properties, such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, to forecast its behavior in the body. For instance, a compound's ability to cross the blood-brain barrier or be absorbed through the intestine is often correlated with these parameters.

Pharmacokinetic modeling for imidazole-containing compounds often involves predicting their interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which are crucial for drug metabolism. nih.gov The imidazole moiety can influence which CYP isoforms are likely to metabolize the compound. Similarly, the piperidine ring, a common feature in many centrally active agents, can impact a compound's distribution and potential for interacting with transporters like P-glycoprotein. nih.gov

Based on computational predictions for structurally related compounds, a putative in silico ADME profile for 3-(1H-Imidazol-1-ylmethyl)piperidine can be assembled. The predicted XlogP (a measure of lipophilicity) for the parent compound, 3-(1H-imidazol-1-yl)piperidine, is 0.0, suggesting a balanced hydrophilic-lipophilic character. uni.lu This balance is often desirable for oral bioavailability.

The following interactive table summarizes key in silico ADME parameters that are typically evaluated for compounds of this class. The values presented are representative and based on general predictions for similar chemical structures.

Spectroscopic Characterization of Compound-Target Complexes (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for characterizing the interaction between a small molecule like 3-(1H-Imidazol-1-ylmethyl)piperidine and its biological targets. These methods can provide detailed information about the binding interface, conformational changes, and stoichiometry of the compound-target complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to probe the binding of 3-(1H-Imidazol-1-ylmethyl)piperidine to a target protein at atomic resolution. In a typical experiment, the ¹H or ¹³C NMR spectrum of the compound is recorded in the absence and presence of its biological target. Changes in the chemical shifts of specific protons or carbons upon addition of the target can indicate which parts of the molecule are involved in the binding interaction.

For 3-(1H-Imidazol-1-ylmethyl)piperidine, the protons of the imidazole ring and the piperidine ring would be of particular interest. mdpi.com For instance, the protons on the imidazole ring are expected to show distinct signals in the aromatic region of the ¹H NMR spectrum, while the piperidine protons would appear in the aliphatic region. mdpi.comchemicalbook.com Upon binding to a target, these signals may broaden or shift, providing clues about the binding mode. For example, a significant change in the chemical shift of the methylene (B1212753) bridge protons could suggest their involvement in the interaction.

The following interactive table presents the expected ¹H and ¹³C NMR chemical shift ranges for the core moieties of 3-(1H-Imidazol-1-ylmethyl)piperidine, based on data from related structures.

Mass Spectrometry (MS)

Mass spectrometry is another valuable technique for studying compound-target interactions. It can be used to determine the molecular weight of the compound and its complexes, confirming the stoichiometry of binding. Electrospray ionization (ESI) is a soft ionization technique commonly used to transfer non-covalent complexes from solution to the gas phase for MS analysis.

For 3-(1H-Imidazol-1-ylmethyl)piperidine, the predicted monoisotopic mass of the free base is 165.24 g/mol . nih.gov In a mass spectrum, the compound would likely be observed as its protonated form, [M+H]⁺, with a predicted m/z of approximately 166.2. uni.lu When incubated with its target protein, a new series of peaks corresponding to the protein-ligand complex would appear at a higher m/z ratio. The shift in mass would confirm the binding of the compound.

Collision-induced dissociation (CID) experiments in a tandem mass spectrometer can be used to probe the stability of the complex and, in some cases, to gain information about the binding site by observing the fragmentation patterns of the complex. Furthermore, techniques like native mass spectrometry can provide insights into the conformational changes of the target protein upon ligand binding.

Predicted mass-to-charge ratios (m/z) for various adducts of the parent compound, 3-(1H-imidazol-1-yl)piperidine, are listed below, which are crucial for its identification in mass spectrometry analysis. uni.lu

[M+H]⁺: 152.11823

[M+Na]⁺: 174.10017

[M+K]⁺: 190.07411

[M-H]⁻: 150.10367

These spectroscopic methods, when applied to the study of this compound and its biological targets, can provide a wealth of information to guide further drug development efforts.

Future Perspectives and Emerging Research Avenues for 3 1h Imidazol 1 Ylmethyl Piperidine 3hcl

Exploration of Undiscovered Biological Activities and Targets

The known biological activities of imidazole (B134444) and piperidine (B6355638) derivatives provide a fertile ground for speculating on the untapped potential of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl. The imidazole moiety is a key component in many bioactive compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. mdpi.comresearchgate.netnih.gov Similarly, the piperidine ring is a prevalent feature in numerous pharmaceuticals and alkaloids, contributing to activities such as antipsychotic, analgesic, and antihistaminic effects. ijnrd.org

Given this background, future research could focus on screening this compound against a diverse panel of biological targets. One promising area is its potential as an aromatase inhibitor. Research into 3-(imidazol-1-ylmethyl)piperidine sulfonamides has already identified potent aromatase inhibitors, suggesting that the core 3-(imidazol-1-ylmethyl)piperidine structure is a viable scaffold for this target. nih.gov

Furthermore, the structural similarities to other bioactive molecules suggest that this compound could exhibit activity against novel targets. For instance, its potential to interact with enzymes where histidine residues are crucial for catalysis, such as superoxide (B77818) dismutase, could be an interesting avenue of exploration. mdpi.com The imidazole ring's ability to coordinate with metal ions also opens up possibilities for its use in developing metalloenzyme inhibitors. nih.gov

A systematic approach to uncovering these activities would involve high-throughput screening against a broad range of cellular and biochemical assays. This could be followed by target identification and validation studies for any confirmed hits.

Application of Advanced Synthetic Methodologies for Complex Analogues

The development of advanced synthetic methodologies offers exciting opportunities for creating complex analogues of this compound with improved properties. Traditional methods for piperidine synthesis often involve multi-step processes with harsh reaction conditions. nih.gov However, recent advancements are providing more efficient and stereoselective routes.

One such advancement is the combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which can significantly reduce the number of steps required for piperidine synthesis. news-medical.net This approach allows for the creation of complex, three-dimensional molecules with greater efficiency and cost-effectiveness. Another innovative method is the use of immobilized lipase-catalyzed multicomponent reactions, which has been successfully applied to the synthesis of clinically valuable piperidines. rsc.org

For the imidazole component, recent advances in the regiocontrolled synthesis of substituted imidazoles provide a powerful toolkit for creating diverse analogues. rsc.org These methods offer greater control over the substitution pattern on the imidazole ring, allowing for fine-tuning of the molecule's properties.

The application of these advanced synthetic methods would enable the generation of a library of analogues of this compound. This library could then be screened for enhanced biological activity, improved pharmacokinetic properties, and reduced off-target effects.

| Advanced Synthetic Methodology | Application to this compound Analogue Synthesis | Potential Advantages |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Streamlined synthesis of complex piperidine cores. news-medical.net | Fewer synthetic steps, increased efficiency, cost-effective. news-medical.net |

| Immobilized Lipase-Catalyzed Multicomponent Reactions | Efficient one-pot synthesis of substituted piperidines. rsc.org | High yields, reusable catalyst, environmentally friendly. rsc.org |

| Regiocontrolled Imidazole Synthesis | Precise installation of substituents on the imidazole ring. rsc.org | Fine-tuning of biological activity and physicochemical properties. |

| Gold-Catalyzed Oxidative Amination of Alkenes | Formation of substituted piperidines from non-activated alkenes. nih.govmdpi.com | Access to novel piperidine scaffolds. |

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology, which integrates high-throughput data with computational modeling, offers a powerful framework for understanding the complex biological effects of compounds like this compound. researchgate.netnih.gov Rather than focusing on a single target, systems biology approaches aim to elucidate the compound's impact on entire cellular networks and pathways.

By combining "omics" data (genomics, proteomics, metabolomics) with computational models, researchers can generate a comprehensive picture of the cellular response to the compound. This can help to identify not only the primary target but also off-target effects and potential mechanisms of resistance. For example, a systems chemical biology approach could be used to predict new indications for the compound by analyzing its effects on a wide range of disease models. researchgate.net

Furthermore, integrating kinetic models of metabolic pathways can help to understand the dynamic effects of the compound on cellular metabolism. nih.gov This can be particularly useful for compounds that target metabolic enzymes or pathways.

The insights gained from systems biology studies can guide the design of more effective and safer analogues, as well as inform the design of future non-clinical studies.

Development of Novel Analytical Techniques for Characterization

The development of novel analytical techniques is crucial for the comprehensive characterization of this compound and its analogues. While standard techniques like NMR and mass spectrometry are essential, more advanced methods can provide deeper insights into the compound's structure, conformation, and interactions with biological molecules.

Conformer-specific VUV-MATI spectroscopy, for instance, can provide high-resolution vibrational spectra, allowing for the precise determination of the conformational structures of piperidine in both its neutral and cationic states. ebi.ac.uk This level of detail is critical for understanding how the molecule interacts with its biological targets.

For studying the interactions with proteins, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. The application of these techniques to imidazole-containing compounds is already well-established. nih.gov

Furthermore, the development of novel analytical methods for characterizing imidazole compounds, such as advanced fluorescence probes and electrochemiluminescence sensors, could be adapted for the analysis of this compound. nih.gov These techniques could be used to develop sensitive and selective assays for detecting the compound in biological samples.

| Analytical Technique | Information Provided | Relevance to this compound |

| Conformer-specific VUV-MATI spectroscopy | Precise conformational structure. ebi.ac.uk | Understanding target binding and structure-activity relationships. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics and affinity. nih.gov | Quantifying interactions with biological targets. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding. | Elucidating the driving forces of molecular recognition. |

| Advanced Fluorescence Probes | Sensitive and selective detection. nih.gov | Development of assays for biological sample analysis. |

| Electrochemiluminescence Sensors | High-sensitivity detection. nih.gov | Potential for in vitro and in vivo monitoring. |

Collaborative Research Opportunities in Academia and Industry (non-clinical)

The multifaceted nature of drug discovery and development necessitates strong collaborations between academia and industry. acs.orgnih.gov For a compound like this compound, such partnerships can be instrumental in advancing its non-clinical research.

Academic laboratories often possess deep expertise in fundamental biology, synthetic chemistry, and the development of novel research tools. acs.org They can play a crucial role in the early stages of research, such as identifying novel biological targets, elucidating mechanisms of action, and synthesizing novel analogues.

Pharmaceutical companies, on the other hand, have extensive resources for high-throughput screening, preclinical development, and navigating the complex regulatory landscape. acs.org A symbiotic relationship can be forged where academic labs provide the initial innovation, and industry partners provide the infrastructure and expertise to translate those discoveries into tangible outcomes.

Project-specific collaborations, where industry partners with academic labs possessing specific expertise relevant to a particular challenge, have proven to be highly effective. acs.org In the case of this compound, collaborations could focus on areas such as:

Jointly exploring the compound's potential in specific disease areas.

Utilizing industry-owned compound libraries for analogue screening.

Leveraging academic expertise in advanced analytical techniques for in-depth characterization.

Co-developing systems biology models to understand the compound's effects.

These non-clinical collaborations can accelerate the pace of research and increase the likelihood of successfully identifying and validating the therapeutic potential of this compound.

Q & A

Q. Example Experimental Design Table :

| pH | Temperature (°C) | Sampling Timepoints (hr) | Key Metrics (Degradation %) |

|---|---|---|---|

| 1.2 | 37 | 0, 6, 12, 24 | HPLC peak area reduction |

| 7.4 | 25 | 0, 6, 12, 24 | NMR signal disappearance |

Data Interpretation : Use Arrhenius plots to model degradation kinetics. Contradictions between HPLC and NMR results may indicate reversible protonation effects rather than decomposition .

What strategies resolve contradictions between theoretical reactivity predictions and experimental outcomes for this compound?

Advanced Research Question

Revisiting Computational Models : Re-parameterize density functional theory (DFT) calculations to account for solvation effects or counterion interactions (e.g., HCl in this case).

Control Experiments : Test reactivity under inert atmospheres to rule out oxidative side reactions.

Cross-Disciplinary Validation : Compare results with analogous imidazole-piperidine derivatives to identify structure-activity outliers.

Example : If nucleophilic substitution reactions deviate from predictions, evaluate steric hindrance from the imidazole methyl group via molecular dynamics simulations .

How should researchers optimize synthetic routes for this compound to improve yield?

Basic Research Question

- Stepwise Functionalization : First alkylate piperidine at the 3-position, then introduce the imidazole via nucleophilic substitution.

- Catalysis Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to enhance imidazole coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

Methodological Note : Track intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively. Evidence from analogous heterocyclic syntheses suggests DMSO improves imidazole activation .

What experimental frameworks are suitable for studying this compound's interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy.

Cellular Models : Use CRISPR-modified cell lines to isolate specific receptor interactions.

Theoretical Alignment : Compare binding poses with molecular docking simulations to prioritize experimental targets.

Data Contradiction Management : If SPR shows weak binding but cellular assays indicate efficacy, investigate prodrug activation or metabolite activity .

How can researchers address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

Basic Research Question

- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and −40°C.

- Deuterated Solvent Screening : Test D₂O vs. DMSO-d₆ to identify solvent-induced conformational changes.

- 2D NMR Techniques : Use COSY and NOESY to resolve overlapping proton signals.

Example : Unanticipated splitting in the imidazole region may arise from slow exchange between tautomeric forms, resolvable via EXSY experiments .

What methodologies are effective for evaluating the compound's stability in long-term storage?

Advanced Research Question

Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–6 months, monitoring via HPLC and mass balance.

Light Exposure Studies : Use ICH Q1B guidelines to assess photodegradation.

Solid-State Analysis : Perform powder X-ray diffraction (PXRD) to detect polymorphic transitions.

Q. Table: Stability Study Parameters

| Condition | Duration | Analytical Method | Stability Criteria |

|---|---|---|---|

| 40°C/75% RH | 6 months | HPLC | ≤5% degradation |

| UV light (1.2M lux) | 48 hours | LC-MS | No new degradation products |

Interpretation : Discrepancies between solid-state and solution stability may indicate hydrolysis or oxidation pathways .

How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Advanced Research Question

Core Modifications : Synthesize derivatives with variations in:

- Imidazole substituents (e.g., methyl, halogen).

- Piperidine ring size (e.g., morpholine analogs).

High-Throughput Screening : Use microplate assays to test bioactivity across derivatives.

Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with activity.

Methodological Insight : Embedding SAR within a theoretical framework (e.g., Hammett plots for electronic effects) strengthens mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.